molecular formula C19H17ClN2O4S B3465904 N~2~-(2-chlorophenyl)-N~1~-(2-furylmethyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(2-chlorophenyl)-N~1~-(2-furylmethyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B3465904
M. Wt: 404.9 g/mol
InChI Key: VKPKTWZACGOFOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(2-chlorophenyl)-N~1~-(2-furylmethyl)-N~2~-(phenylsulfonyl)glycinamide, also known as CFM-2, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CFM-2 is a member of the class of N-aryl-N-alkylamides and has been shown to possess a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of N~2~-(2-chlorophenyl)-N~1~-(2-furylmethyl)-N~2~-(phenylsulfonyl)glycinamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids. This inhibition leads to an increase in endocannabinoid levels, which in turn leads to the observed biological effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and neuropathic pain. This compound has also been shown to have anticonvulsant effects and to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

N~2~-(2-chlorophenyl)-N~1~-(2-furylmethyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. This compound has also been extensively studied, and its biological activities are well characterized. However, this compound also has some limitations. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions.

Future Directions

There are several future directions for research on N~2~-(2-chlorophenyl)-N~1~-(2-furylmethyl)-N~2~-(phenylsulfonyl)glycinamide. One area of research is to further elucidate its mechanism of action and to identify its molecular targets. Another area of research is to explore its potential applications in the treatment of cancer and other diseases. Finally, future research could focus on developing derivatives of this compound with improved efficacy and reduced toxicity.

Scientific Research Applications

N~2~-(2-chlorophenyl)-N~1~-(2-furylmethyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential applications in scientific research. It has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. This compound has also been shown to have potential applications in the treatment of neuropathic pain and as a potential therapeutic agent for the treatment of cancer.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-2-chloroanilino]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4S/c20-17-10-4-5-11-18(17)22(27(24,25)16-8-2-1-3-9-16)14-19(23)21-13-15-7-6-12-26-15/h1-12H,13-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPKTWZACGOFOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=CO2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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